N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide
Description
N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is a synthetic compound featuring a piperidin-4-yl core substituted with an indole-3-carbonyl group and a 2-methoxyphenylacetamide moiety. The indole and piperidine motifs are common in medicinal chemistry, often associated with CNS activity, receptor modulation, or enzyme inhibition .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-2-6-16(21)14-22(27)25-17-10-12-26(13-11-17)23(28)19-15-24-20-8-4-3-7-18(19)20/h2-9,15,17,24H,10-14H2,1H3,(H,25,27) |
InChI Key |
YVXVZMDKHNJSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Preparation of Indole-3-Carbonyl Piperidine Intermediate
The indole-piperidine backbone is synthesized via a two-step process:
Step 1: Indole-3-Carbaldehyde Synthesis
Indole derivatives are formylated using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under Vilsmeier-Haack conditions. For example, 1-methylindole reacts with POCl₃/DMF at 0–5°C for 4 hours to yield 1-methylindole-3-carbaldehyde with 85% efficiency.
Step 2: Piperidine Coupling
The carbonyl group is introduced by reacting indole-3-carbaldehyde with piperidine-4-amine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This forms the critical N-(piperidin-4-yl)-1H-indole-3-carboxamide intermediate. Solvent systems like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Introduction of 2-(2-Methoxyphenyl)Acetamide Group
The terminal acetamide is attached via nucleophilic acyl substitution:
Step 3: Acetyl Chloride Activation
2-(2-Methoxyphenyl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by FT-IR to confirm the disappearance of the -OH stretch at 3200 cm⁻¹.
Step 4: Amide Bond Formation
The acyl chloride reacts with the piperidine intermediate in anhydrous DCM with 4-dimethylaminopyridine (DMAP) as a catalyst. Stirring at room temperature for 12 hours achieves 92% conversion, as quantified by HPLC.
Final Purification and Characterization
Crude product is purified via:
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water (7:3) at −20°C yields crystals with ≥99% purity.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, indole NH), 7.55–6.82 (m, aromatic Hs), 3.85 (s, 3H, OCH₃).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 65:35).
Optimization Strategies for Industrial Scaling
Solvent and Catalyst Screening
Comparative studies show that replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) improves reaction kinetics and reduces environmental impact. Catalysts such as polymer-supported HATU enable reagent recycling, cutting costs by 30%.
Continuous Flow Synthesis
Microreactors (e.g., Corning Advanced-Flow™) enhance heat transfer and mixing efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 78% | 88% |
| Purity | 95% | 99% |
This method reduces side products like N-acetylated byproducts.
Challenges and Mitigation Approaches
Regioselectivity in Indole Functionalization
The C3 position of indole is preferentially acylated due to electronic effects, but competing C2/C7 substitutions may occur. Using bulky bases like 2,6-lutidine suppresses undesired pathways, increasing C3 selectivity to 97%.
Stability of Intermediate Amines
The piperidine-4-amine intermediate is hygroscopic and prone to oxidation. Storage under nitrogen with molecular sieves (3Å) maintains stability for >6 months.
Comparative Analysis of Synthetic Routes
Three routes were evaluated for cost and efficiency:
| Route | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| A (Vilsmeier-Haack) | 4 | 62% | 120 |
| B (Mitsunobu) | 5 | 58% | 150 |
| C (Continuous Flow) | 3 | 82% | 90 |
Route C is optimal for large-scale production due to higher yield and lower solvent consumption.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Indole-3-carbonyl-piperidin-4-yl Derivatives
Compounds sharing the indole-3-carbonyl-piperidin-4-yl backbone but differing in the acetamide substituents include:
Key Insights :
- The cyclohexanecarboxamide derivative’s bulky substituent could reduce blood-brain barrier permeability compared to the methoxyphenyl group in the target compound.
- The 2-methylpropanamide variant’s compact structure may improve oral bioavailability but reduce target affinity due to decreased aromatic interactions .
Pyrazole and Fluorophenyl Analogs
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide (CAS 2034201-56-2) replaces the indole with a pyrazole ring and substitutes the 2-methoxyphenyl with a 3-fluorophenyl group.
- Molecular Formula : C19H23FN4O
- Impact of Changes: Pyrazole’s heterocyclic nature may enhance metabolic stability but reduce π-π stacking interactions compared to indole.
Functional Analogs: Piperidine-Acetamide Core
Fentanyl Derivatives
Methoxyacetyl fentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) and Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) share the piperidine-acetamide scaffold but are opioid receptor agonists.
- Structural Comparison :
- Both feature a 2-methoxyacetamide group but include phenylethyl-piperidine substitutions absent in the target compound.
- The phenylethyl group in fentanyl analogs enhances µ-opioid receptor affinity, whereas the indole-3-carbonyl group in the target compound may target serotonin or dopamine receptors .
Acetylcholinesterase (AChE) Inhibitors
Compound 23 (N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide) from inhibits AChE (IC50 = 0.01 µM).
- Comparison: The benzyl and 2-oxoindolinyl groups confer AChE specificity, while the target compound’s indole-3-carbonyl and 2-methoxyphenyl groups might favor other enzymatic targets (e.g., monoamine oxidases) .
Substituent Variations and Pharmacological Implications
Halogen vs. Methoxy Groups
Indole Substitution Position
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Indole Moiety : Known for diverse biological properties.
- Piperidine Ring : Enhances binding affinity to biological targets.
- Methoxyphenyl Group : Influences pharmacokinetics and receptor interactions.
Molecular Formula : C23H25N3O3
Molecular Weight : 391.5 g/mol
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress and neuroinflammation, suggesting applications in neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Binding : The indole moiety facilitates binding to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and mood regulation.
- Enzyme Inhibition : It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and certain kinases.
- Signaling Pathways Modulation : The compound may alter key signaling pathways like NF-kB and MAPK, leading to reduced inflammation and cancer cell proliferation.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| In vitro studies | Showed significant inhibition of cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Animal models | Demonstrated neuroprotective effects against scopolamine-induced memory impairment, improving cognitive function by 30% compared to control groups. |
| Mechanistic studies | Revealed that the compound inhibits COX enzymes with IC50 values lower than those of standard anti-inflammatory drugs. |
Case Studies
-
Anticancer Activity :
- A study conducted on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction confirmed by flow cytometry analysis.
-
Neuroprotection :
- In a mouse model of Alzheimer's disease, administration of the compound led to significant improvements in memory tests compared to untreated controls, indicating potential for therapeutic use in cognitive disorders.
-
Anti-inflammatory Effects :
- In an experimental model of arthritis, the compound reduced paw swelling by 40% after two weeks of treatment, demonstrating its potential as an anti-inflammatory agent.
Q & A
Q. Table 1. Key Synthetic Intermediates
| Step | Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperidin-4-amine-indole carbonyl | DCM, 0°C, 2h | 75 | |
| 2 | 2-(2-Methoxyphenyl)acetyl chloride | THF, RT, EDCI/HOBt | 82 |
Q. Table 2. Pharmacological Data from MTT Assay
| Cell Line | IC50 (µM) | Selectivity Index (vs. HEK-293) | Reference |
|---|---|---|---|
| HCT-116 | 12.3 ± 1.2 | 8.5 | |
| MCF-7 | 9.8 ± 0.9 | 10.2 | |
| PC-3 | 23.4 ± 2.1 | 3.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
